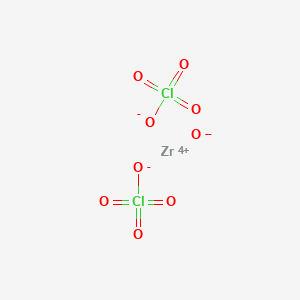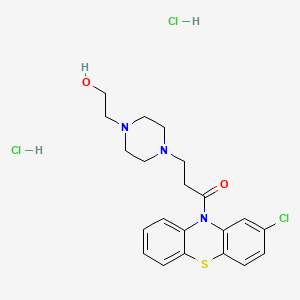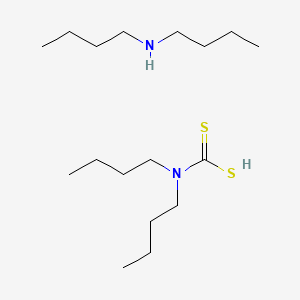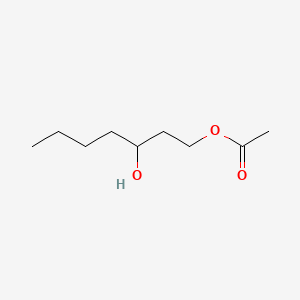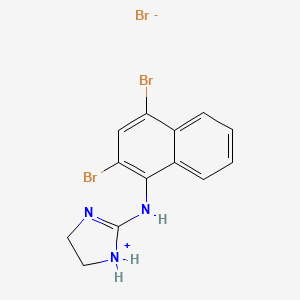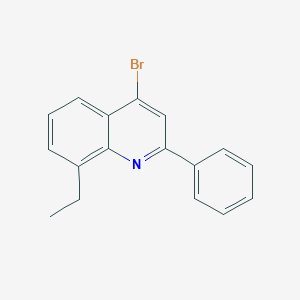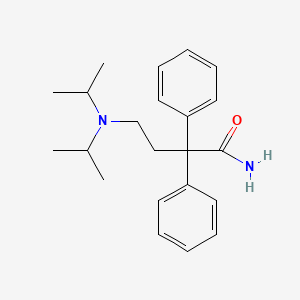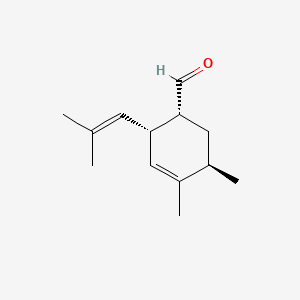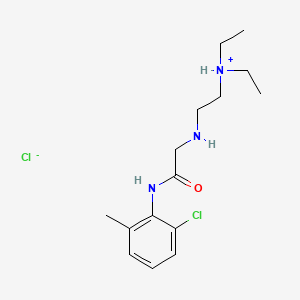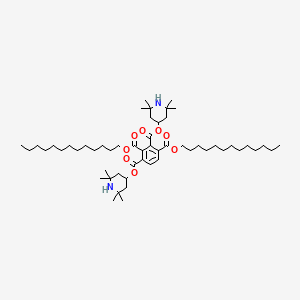![molecular formula C14H24BNO8 B13746878 Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
Tetraethylammonium bis[malonato-(2-)]borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylammonium bis[malonato-(2-)]borate is a chemical compound with the molecular formula C8H20NC6H4BO8 It is known for its unique structure, which includes a tetraethylammonium cation and a bis[malonato-(2-)]borate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylammonium bis[malonato-(2-)]borate typically involves the reaction of tetraethylammonium hydroxide with malonic acid and boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The product is then purified through techniques such as recrystallization and filtration to achieve the desired quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethylammonium bis[malonato-(2-)]borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions could produce borohydride derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraethylammonium bis[malonato-(2-)]borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Tetraethylammonium bis[malonato-(2-)]borate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the context of its use. The molecular targets include potassium channels, calcium channels, and various enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Uniqueness
Tetraethylammonium bis[malonato-(2-)]borate is unique due to its specific combination of tetraethylammonium and bis[malonato-(2-)]borate ions. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H24BNO8 |
|---|---|
Molekulargewicht |
345.16 g/mol |
IUPAC-Name |
tetraethylazanium;1,5,7,11-tetraoxa-6-boranuidaspiro[5.5]undecane-2,4,8,10-tetrone |
InChI |
InChI=1S/C8H20N.C6H4BO8/c1-5-9(6-2,7-3)8-4;8-3-1-4(9)13-7(12-3)14-5(10)2-6(11)15-7/h5-8H2,1-4H3;1-2H2/q+1;-1 |
InChI-Schlüssel |
YIRPAZTUADFDHR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]12(OC(=O)CC(=O)O1)OC(=O)CC(=O)O2.CC[N+](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
